molecular formula C2H11O6Yb+2 B13893098 Ytterbium(3+);acetate;tetrahydrate

Ytterbium(3+);acetate;tetrahydrate

Cat. No.: B13893098
M. Wt: 304.15 g/mol
InChI Key: JOZIFEABGYWMPQ-UHFFFAOYSA-M
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Description

Ytterbium(III) acetate tetrahydrate (chemical formula: C₆H₁₇O₁₀Yb, CAS: 15280-58-7) is a lanthanide coordination compound comprising ytterbium ions (Yb³⁺), acetate ligands, and four water molecules. It is a white crystalline solid with a molecular weight of 422.25 g/mol and a density of 2.09 g/cm³ . This compound is hygroscopic and primarily used in advanced materials synthesis, such as upconversion nanoparticles (UCNPs) for biomedical imaging , perovskite nanocrystals for optoelectronics , and luminescent solar concentrators . Its high purity (≥99.99%) and stability under controlled conditions make it a preferred precursor in research and industrial applications .

Properties

Molecular Formula

C2H11O6Yb+2

Molecular Weight

304.15 g/mol

IUPAC Name

ytterbium(3+);acetate;tetrahydrate

InChI

InChI=1S/C2H4O2.4H2O.Yb/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;;;;;+3/p-1

InChI Key

JOZIFEABGYWMPQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].O.O.O.O.[Yb+3]

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The most common laboratory method for preparing ytterbium(3+) acetate tetrahydrate involves the direct reaction of ytterbium oxide (Yb₂O₃) with glacial acetic acid (CH₃COOH) under controlled heating conditions. The procedure typically follows these steps:

  • Dissolution : Ytterbium oxide is added to 50% acetic acid solution and heated under reflux until the oxide completely dissolves, forming a clear solution of ytterbium acetate tetrahydrate.
  • Crystallization : The solution is then cooled or allowed to evaporate slowly at room temperature, yielding crystalline Yb(CH₃COO)₃·4H₂O.
  • Drying : The hydrated crystals can be dried under vacuum at approximately 90 °C for 6 hours to remove excess moisture and obtain an anhydrous precursor if required.

This method yields a product with high purity suitable for further chemical applications.

Industrial-Scale Production

Industrial production mirrors the laboratory synthesis but on a larger scale with additional controls to ensure product consistency and purity:

  • Starting Material : High-purity ytterbium oxide is used.
  • Reaction Conditions : The oxide is reacted with acetic acid under controlled temperature and agitation to ensure complete conversion.
  • Isolation : The resulting ytterbium acetate tetrahydrate is isolated by crystallization and filtration.
  • Quality Assurance : Analytical techniques such as X-ray diffraction (XRD) and elemental analysis confirm the product's identity and purity.

Alternative Synthetic Routes

A related synthetic approach involves the fluorolytic sol-gel process, where ytterbium oxide is dissolved in acetic acid and water under reflux to form ytterbium acetate tetrahydrate, which then serves as a precursor for further transformations such as the formation of ytterbium fluoride via sol-gel chemistry.

Reaction Conditions and Parameters

Parameter Description / Value
Starting Material Ytterbium oxide (Yb₂O₃), 99.9% purity
Solvent Glacial acetic acid (100% or 50% aqueous)
Temperature Reflux conditions (~80–90 °C)
Reaction Time Until complete dissolution (varies, ~1–3 h)
Drying Conditions Vacuum drying at 90 °C for 6 hours
Product Form White crystalline tetrahydrate

Purification and Characterization

  • Purification : After synthesis, the solution is filtered to remove any undissolved residues. Slow evaporation or cooling promotes crystallization of the tetrahydrate.
  • Drying : Vacuum drying removes excess water without decomposing the acetate complex.
  • Characterization : The compound is characterized by X-ray diffraction (XRD) to confirm crystal structure, thermogravimetric analysis (TGA) to assess hydration state, and elemental analysis to verify composition.

Chemical Behavior Relevant to Preparation

Redox Properties

Ytterbium(3+) acetate can undergo reduction to Yb(2+) under specific conditions, such as in ethanol-dioxane-acetic acid mixtures with magnesium powder as a reducing agent. This reaction is relevant for modifying ytterbium oxidation states in situ during synthesis or application.

Ligand Substitution

The acetate ligands are labile and can be substituted by stronger acids (e.g., HCl) or polydentate ligands (e.g., EDTA), which affects the coordination environment and can be exploited to tailor the compound for specific applications.

Comparative Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Direct reaction of Yb₂O₃ with acetic acid (lab scale) Simple, uses readily available reagents High purity, straightforward Requires heating and controlled drying
Industrial scale synthesis Scaled-up version of lab method with quality controls Consistent product quality Requires specialized equipment
Fluorolytic sol-gel precursor synthesis Produces ytterbium acetate as precursor for further materials Enables advanced material synthesis More complex, requires additional reagents

Research Findings and Advances

  • Upconversion Materials : Ytterbium(3+) acetate tetrahydrate is a precursor for upconversion luminescent materials used in bioimaging and security applications. Yb doping enhances photon conversion efficiency significantly.
  • Catalysis : The compound acts as a Lewis acid catalyst in organic transformations such as methoxycarbonylation of isophorondiamine, with hydration state influencing catalytic activity.
  • Biocompatibility : Studies indicate low cytotoxicity, supporting its use in biomedical imaging and sensing.

Summary Table of Key Properties

Property Value / Description
Chemical Formula Yb(CH₃COO)₃·4H₂O
Molecular Weight 425.26 g/mol
Appearance White or colorless crystalline solid
Solubility Soluble in water
Hydration State Tetrahydrate (4 water molecules)
CAS Number 15280-58-7
Synthesis Route Yb₂O₃ + Acetic acid, reflux, crystallization
Drying Conditions Vacuum drying at 90 °C for 6 h

Chemical Reactions Analysis

Types of Reactions

Ytterbium(3+);acetate;tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other coordinating ligands. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with strong acids can yield ytterbium salts, while coordination with different ligands can produce various ytterbium complexes .

Mechanism of Action

The mechanism by which ytterbium(3+);acetate;tetrahydrate exerts its effects is primarily through its ability to form stable complexes with various ligands. These complexes can interact with molecular targets and pathways, influencing chemical reactions and biological processes. For example, in biomedical imaging, the ytterbium complexes can enhance near-infrared luminescence, allowing for deeper tissue penetration and improved imaging resolution .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ytterbium(III) acetate tetrahydrate with other lanthanide acetates and transition metal acetates:

Compound Formula CAS Molecular Weight (g/mol) Density (g/cm³) Key Applications Safety Hazards
Ytterbium(III) acetate tetrahydrate C₆H₁₇O₁₀Yb 15280-58-7 422.25 2.09 Nanoparticle synthesis, catalysts, luminescent materials Severe eye irritation
Yttrium(III) acetate hydrate Y(CH₃COO)₃·xH₂O 25519-39-9 ~344.1 (anhydrous) N/A UCNP cores, optical dopants Limited data; handle as irritant
Erbium(III) acetate hydrate Er(CH₃COO)₃·xH₂O 25519-10-2 ~443.5 (tetrahydrate) N/A Upconversion phosphors, fiber optics H319 (eye irritation)
Terbium(III) acetate tetrahydrate Tb(CH₃COO)₃·4H₂O N/A ~470.1 N/A Green phosphors, sensors Similar to Yb(III) acetate
Cobalt(II) acetate tetrahydrate Co(C₂H₃O₂)₂·4H₂O 6147-53-1 249.08 1.705 Catalysts, electroplating Skin/eye irritation, toxic if inhaled

Key Observations :

  • Hydration States : Ytterbium(III) acetate tetrahydrate and terbium(III) acetate tetrahydrate share similar hydration structures, while yttrium and erbium acetates often exist as variable hydrates .
  • Density : Ytterbium(III) acetate tetrahydrate (2.09 g/cm³) is denser than cobalt(II) acetate tetrahydrate (1.705 g/cm³) due to the higher atomic weight of Yb³⁺ .
  • Thermal Stability : Lanthanide acetates decompose at lower temperatures (~200–300°C) compared to transition metal acetates like cobalt (~140°C), releasing acetic acid and forming oxides .

Reactivity and Functional Performance

Comparison with Non-Lanthanide Acetates
  • Cobalt(II) acetate tetrahydrate is used in industrial catalysis (e.g., oxidation reactions) but lacks the optical properties of lanthanide acetates .
  • Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) is more hygroscopic and water-soluble than the acetate, making it less stable in moisture-rich environments .

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